4-{[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-{[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide is a complex organic compound featuring a pyrazole core Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of 3,5-dimethyl-4-nitro-1H-pyrazole, which is then subjected to acylation with 3-bromopropionyl chloride to form an intermediate. This intermediate undergoes nucleophilic substitution with 1-ethyl-1H-pyrazole-3-carboxamide to yield the final product. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced under hydrogenation conditions to modify the nitro group.
Substitution: The pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups onto the pyrazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for the development of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a promising candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The nitro and pyrazole groups play crucial roles in these interactions, often forming hydrogen bonds or participating in electron transfer processes. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-4-nitro-1H-pyrazole
- 1-Ethyl-1H-pyrazole-3-carboxamide
- 4-Nitro-1H-pyrazole derivatives
Uniqueness
What sets 4-{[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide apart from similar compounds is its dual pyrazole structure, which provides a unique combination of electronic and steric properties. This dual structure enhances its reactivity and potential for forming diverse interactions with biological and chemical targets, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C14H19N7O4 |
---|---|
Molecular Weight |
349.35 g/mol |
IUPAC Name |
4-[3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoylamino]-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H19N7O4/c1-4-19-7-10(12(18-19)14(15)23)16-11(22)5-6-20-9(3)13(21(24)25)8(2)17-20/h7H,4-6H2,1-3H3,(H2,15,23)(H,16,22) |
InChI Key |
GVJRHZYVUDXXPD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)CCN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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